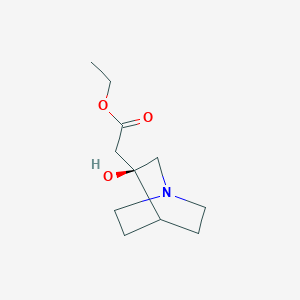![molecular formula C12H23N5O B2899707 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 2101198-16-5](/img/structure/B2899707.png)
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as DEAE-PEG-5K-Pyrazole, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Mechanism Of Action
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole acts as a hydrophilic spacer that can be conjugated with other molecules. Its mechanism of action varies depending on the molecule it is conjugated with. In drug delivery, it improves the pharmacokinetics and biodistribution of the drug by increasing its circulation time and reducing its clearance. In gene therapy, it improves the transfection efficiency of the therapeutic gene by protecting it from degradation and facilitating its entry into the target cells. In protein purification, it improves the solubility and stability of the protein by shielding its hydrophobic regions and preventing its aggregation.
Biochemical And Physiological Effects
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been shown to have low toxicity and immunogenicity in vitro and in vivo. It does not induce an immune response or cause cell death at concentrations commonly used in scientific research. However, its long-term effects on the body are still unknown and require further investigation.
Advantages And Limitations For Lab Experiments
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has several advantages for lab experiments, including its ability to improve the solubility, stability, and bioavailability of molecules. It is also easy to conjugate with other molecules and can be customized to suit specific experimental needs. However, its high cost and limited availability may limit its use in certain experiments.
Future Directions
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has several potential future directions for scientific research. In drug delivery, it could be further studied for its ability to enhance the efficacy and reduce the toxicity of other drugs. In gene therapy, it could be explored for its potential to improve the delivery of therapeutic genes to specific tissues and organs. In protein purification, it could be investigated for its ability to improve the solubility and stability of membrane proteins and other difficult-to-purify proteins. Overall, 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has a promising future in various scientific fields and warrants further investigation.
Synthesis Methods
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole can be synthesized through a three-step process involving the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide with diethylaminoethyl chloride hydrochloride, followed by the addition of sodium hydride and finally, the reaction with polyethylene glycol monomethyl ether. The resulting compound is a white powder that is soluble in water.
Scientific Research Applications
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been studied for its potential use in various scientific fields, including drug delivery, gene therapy, and protein purification. Its unique structure allows it to be conjugated with other molecules, such as proteins and nucleic acids, to improve their stability, solubility, and bioavailability. In drug delivery, 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been shown to enhance the efficacy and reduce the toxicity of anticancer drugs. In gene therapy, it has been used to improve the delivery of therapeutic genes to target cells. In protein purification, it has been used to improve the solubility and stability of proteins, thus facilitating their purification and characterization.
properties
IUPAC Name |
5-amino-N-[2-(diethylamino)ethyl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O/c1-4-16(5-2)8-7-14-12(18)10-9-11(13)15-17(10)6-3/h9H,4-8H2,1-3H3,(H2,13,15)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXWJOEACZCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2899624.png)

![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2899628.png)
![2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2899629.png)
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2899631.png)







![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2899646.png)
![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2899647.png)